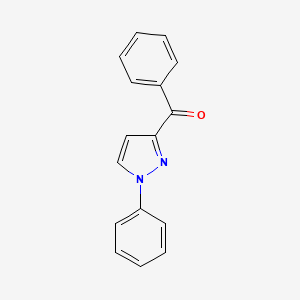
N-(2,2,2-Trifluoroethylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trifluoroethylidene)urea is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2,2,2-Trifluoroethylidene)urea can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2,2-Trifluoroethylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of trifluoroacetaldehyde derivatives.
Reduction: Formation of trifluoroethylamines.
Substitution: Formation of various substituted ureas.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trifluoroethylidene)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its role in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(2,2,2-Trifluoroethylidene)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- N-(2,2,2-Trifluoroethylidene)sulfenamides
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
- N-2,2,2-Trifluoroethylisatin ketimines
Comparison: N-(2,2,2-Trifluoroethylidene)urea stands out due to its unique combination of the trifluoromethyl group and urea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while N-(2,2,2-Trifluoroethylidene)sulfenamides are primarily used in the synthesis of trifluoromethylated amines, this compound finds broader applications in medicinal chemistry and materials science .
Propiedades
| 138968-31-7 | |
Fórmula molecular |
C3H3F3N2O |
Peso molecular |
140.06 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethylideneurea |
InChI |
InChI=1S/C3H3F3N2O/c4-3(5,6)1-8-2(7)9/h1H,(H2,7,9) |
Clave InChI |
DAVGPBHOLYQJBM-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)


